Product packaging for Fmoc-3-(1-Pyrazolyl)-L-Ala-OH(Cat. No.:)

Fmoc-3-(1-Pyrazolyl)-L-Ala-OH

Cat. No.: B13142370
M. Wt: 363.4 g/mol
InChI Key: UZVSFNOZLUNTCX-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Non-Proteinogenic Amino Acid Design and Synthesis

Non-proteinogenic amino acids (NPAAs), also known as unnatural amino acids, are those not among the 22 naturally encoded for protein assembly in an organism's genome. wikipedia.org However, many NPAAs are found in nature or can be synthesized in the laboratory, playing significant roles as biosynthetic intermediates and pharmacological compounds. wikipedia.org The development of NPAAs is a key strategy in creating peptide-based drug candidates. acs.org

The synthesis of NPAAs can involve various methods, including the palladium-catalyzed olefination of aliphatic amines and amino acids. acs.org The pyrazole (B372694) ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a notable feature in some NPAAs. nih.gov The first naturally occurring pyrazole amino acid, 1-pyrazolyl-alanine, was discovered in watermelon seeds in 1959. nih.govmdpi.comresearchgate.net This discovery highlighted the potential for incorporating such heterocyclic systems into amino acid structures to create novel functionalities.

Significance as a Building Block for Peptide and Peptidomimetic Architectures

Fmoc-3-(1-Pyrazolyl)-L-Ala-OH serves as a fundamental building block in the synthesis of peptides and peptidomimetics. The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis to temporarily block the amino group of the amino acid, preventing unwanted reactions. sigmaaldrich.com

The incorporation of the pyrazole moiety into the amino acid side chain is particularly significant. The rigidity of the pyrazole ring allows for the creation of conformationally restricted peptidomimetics. These molecules are designed to mimic the structure and function of natural peptides, which can be valuable for studying protein interactions and functions. The pyrazole scaffold itself is a privileged structure in medicinal chemistry, recognized for its wide range of biological activities. nih.govmdpi.com By integrating pyrazole-containing amino acids like this compound, researchers can design peptides and peptidomimetics with specific, predictable three-dimensional structures, which is crucial for their biological activity.

Overview of Research Trajectories for Pyrazole-Substituted Alanine (B10760859) Derivatives

Research into pyrazole-substituted alanine derivatives is part of a broader investigation into the synthetic and therapeutic potential of pyrazole compounds. Pyrazoles are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govmdpi.comnih.gov

The synthesis of pyrazole derivatives is an active area of research, with methods such as the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds being a classical approach. researchgate.net More recent strategies involve multicomponent reactions and cycloaddition processes. researchgate.netresearchgate.net

Specifically, pyrazole-containing amino acids and peptides are being explored for various applications. For instance, derivatives of (S)-alpha-amino-1H-pyrazole-3-propanoic acid have been investigated as potential kinase inhibitors for anticancer applications. Furthermore, the design and synthesis of amino acid derivatives of substituted pyrazoles have been pursued to develop inhibitors for enzymes like Sirt1, which is implicated in cancer. rsc.org The ongoing research in this area aims to leverage the unique structural and electronic properties of the pyrazole ring to create novel therapeutic agents and research tools. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17N3O4 B13142370 Fmoc-3-(1-Pyrazolyl)-L-Ala-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-pyrazol-1-ylacetic acid

InChI

InChI=1S/C20H17N3O4/c24-19(25)18(23-11-5-10-21-23)22-20(26)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17-18H,12H2,(H,22,26)(H,24,25)/t18-/m0/s1

InChI Key

UZVSFNOZLUNTCX-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C(=O)O)N4C=CC=N4

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)N4C=CC=N4

Origin of Product

United States

Advanced Synthetic Methodologies for Fmoc 3 1 Pyrazolyl L Ala Oh and Analogues

Chemical Synthesis Strategies

Chemical synthesis provides a versatile platform for accessing Fmoc-3-(1-Pyrazolyl)-L-Ala-OH and a diverse range of related structures. Key to these approaches is the controlled formation of the pyrazole-alanine linkage with the correct stereochemistry.

Regioselective and Stereoselective Approaches to Pyrazole-Alanine Linkages

The formation of the pyrazole-alanine bond requires careful control of regioselectivity to ensure the desired N1-substitution on the pyrazole (B372694) ring. Various synthetic strategies have been developed to achieve this.

One common approach involves the reaction of a suitably protected serine derivative, such as N-Fmoc-L-serine β-lactone, with pyrazole. The β-lactone, being a reactive electrophile, undergoes nucleophilic attack by the pyrazole nitrogen. This method generally provides good yields and preserves the stereochemistry of the starting L-serine. researchgate.net

Another strategy is the Michael addition of pyrazole to an N-protected dehydroalanine (B155165) derivative. This reaction can be influenced by the choice of protecting groups, solvent, and base to favor the formation of the desired N1-isomer.

The regioselectivity of pyrazole alkylation is a critical factor. The reaction of pyrazole with an electrophile can potentially yield two different isomers. However, by carefully selecting the reaction conditions and the nature of the electrophile, it is possible to direct the reaction towards the desired N1-substituted product. For instance, the use of specific bases and solvents can influence the tautomeric equilibrium of pyrazole and thereby control the site of alkylation. nih.govmdpi.com

Key Synthetic Approaches for Pyrazole-Alanine Linkage
MethodStarting MaterialsKey FeaturesReference
β-Lactone Ring OpeningN-protected serine β-lactone, PyrazoleGood stereochemical retention, reactive intermediate. researchgate.net
Michael AdditionN-protected dehydroalanine, PyrazoleControl of regioselectivity through reaction conditions.
Regioselective AlkylationProtected L-alanine derivative with a leaving group, PyrazoleRequires careful selection of base and solvent to control N1 vs. N2 substitution. nih.govmdpi.com

Utilization of Chiral Catalysis in Asymmetric Synthesis of Pyrazole-Based Amino Acids

Asymmetric catalysis offers an elegant and efficient means to synthesize enantiomerically pure pyrazole-based amino acids. Chiral phosphoric acids have emerged as powerful catalysts in this context. thieme-connect.com These catalysts can facilitate the enantioselective reaction of N-aryl-5-aminopyrazoles with β,γ-alkynyl-α-imino esters to produce pyrazole-based α-amino acid derivatives with high yields and enantioselectivities. thieme-connect.comresearchgate.net

The mechanism often involves the formation of a chiral ion pair between the catalyst and the reactants, which directs the approach of the nucleophile to the electrophile from a specific face, thereby controlling the stereochemical outcome. This strategy has been successfully applied to the synthesis of various unnatural α-amino acids containing a pyrazole moiety. researchgate.net

Furthermore, chiral magnesium catalysts have been employed in the asymmetric synthesis of important chiral scaffolds that can serve as precursors to pyrazole-containing amino acids. rsc.org For example, the Box-Mg(II)-catalyzed asymmetric 1,4-addition of O-benzylhydroxylamine to pyrazole-derived crotonamide (B15916) is a key step in constructing chiral β-amino acids. rsc.org

Application of Modern Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and enhance product purity. In the context of pyrazole synthesis, microwave irradiation has been shown to be highly effective. dergipark.org.tr For instance, the synthesis of 4-amino-3-cyano-N-arylpyrazoles, which are versatile building blocks, has been achieved with significantly reduced reaction times and increased yields using microwave activation compared to conventional heating methods. nih.govrsc.org

Microwave-assisted synthesis has also been applied to multicomponent reactions for the rapid construction of complex pyrazole-containing scaffolds. beilstein-journals.org This technique often leads to cleaner reactions with fewer side products, simplifying the purification process. The ability to rapidly screen reaction conditions makes microwave synthesis a valuable tool for optimizing the synthesis of this compound and its analogues. mdpi.com

Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pyrazole Derivative
ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time4 hours10 minutes rsc.org
Yield33%53% rsc.org

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite regio- and stereoselectivity, making them ideal for the synthesis of chiral molecules like this compound.

Enzyme-Mediated Routes for β-Pyrazolyl-L-alanine Derivatives (e.g., O-Acetylserine Sulfhydrylase)

O-acetylserine sulfhydrylase (OASS), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, is known to catalyze the synthesis of L-cysteine from O-acetyl-L-serine (OAS) and hydrogen sulfide. qmul.ac.uk Importantly, this enzyme can also accept other nucleophiles, including pyrazole, to synthesize β-substituted L-alanine derivatives. qmul.ac.uk This makes OASS a valuable biocatalyst for the production of β-(pyrazol-1-yl)-L-alanine. nih.gov

The enzymatic reaction involves the β-replacement of the acetoxy group of OAS with pyrazole, leading directly to the desired L-amino acid. rsc.org Recombinant E. coli cells expressing OASS have been successfully used for the production of β-(pyrazol-1-yl)-L-alanine. nih.gov

Development and Application of Immobilized Biocatalysts in Preparative Methods

For practical applications in synthesis, the immobilization of enzymes is often desirable. Immobilization can enhance the stability of the enzyme, allow for its reuse, and simplify the purification of the product. mdpi.com

O-acetylserine sulfhydrylase has been successfully immobilized on various supports, including magnetic nanoparticles. rsc.orgresearchgate.net These immobilized biocatalysts have demonstrated high activity and recyclability in the synthesis of β-(pyrazol-1-yl)-L-alanine. rsc.org For instance, His-tagged OASS immobilized on Ni-NTA functionalized magnetic nanoparticles showed excellent performance, retaining a significant portion of its productivity even after multiple reaction cycles. rsc.orgresearchgate.net This approach not only makes the process more cost-effective but also facilitates continuous flow synthesis.

Performance of Immobilized O-Acetylserine Sulfhydrylase (His-CysK-MNPs)
ParameterValueReference
Specific Enzyme Loading150 mg of protein per g of MNPs rsc.org
Enzyme Loading Efficiency80% rsc.org
Productivity Retention (after 10 cycles)57% rsc.org
Productivity Retention (pretreated, after 20 cycles)62% researchgate.net

Comprehensive Structural and Conformational Analysis of Fmoc 3 1 Pyrazolyl L Ala Oh and Its Peptide Conjugates

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for analyzing the three-dimensional structure and dynamic behavior of Fmoc-3-(1-Pyrazolyl)-L-Ala-OH and its peptide derivatives in solution. These techniques provide insights into local geometry, secondary structure, and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. researchgate.net For peptides containing this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, NOESY, HSQC) NMR experiments can provide a detailed atomic-level picture.

Detailed NMR analysis of related pyrazole-containing amino acids has shown that the pyrazole (B372694) moiety can significantly influence peptide conformation. nih.gov For instance, low-temperature NMR studies on tripeptides complexed with pyrazole derivatives revealed that the peptide adopts an extended beta-type structure, associating through hydrogen bonds with the pyrazole ligands. nih.gov By analyzing Nuclear Overhauser Effect (NOE) data, it is possible to determine through-space proximities between protons, which helps to define the peptide backbone torsion angles (φ, ψ) and the orientation of the pyrazole side chain. Changes in the chemical shifts of amide protons upon solvent titration or temperature variation can elucidate their involvement in intramolecular hydrogen bonds, which are key to stabilizing specific conformations. researchgate.net The conformational preferences of pyrazole-containing residues are often dictated by intramolecular interactions, which can lead to a rigid structural motif. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Fmoc-Amino Acid Moieties

Proton Type Typical Chemical Shift Range (ppm)
Fmoc Aromatic (CH) 7.60 - 7.80
Fmoc Aromatic (CH) 7.30 - 7.45
Fmoc (CH, CH₂) 4.20 - 4.50
α-Proton (α-CH) 4.00 - 4.60
β-Protons (β-CH₂) 2.80 - 3.50
Amide (NH) 7.50 - 8.50
Pyrazole Ring (CH) 6.00 - 8.00

Note: Data are generalized from typical values for Fmoc-protected amino acids and pyrazole derivatives. rsc.orgmdpi.com Specific values for this compound may vary.

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins. nih.gov By measuring the differential absorption of left- and right-circularly polarized light in the far-UV region (190-250 nm), CD provides characteristic spectra for different structural motifs such as α-helices, β-sheets, and random coils. creative-proteomics.commtoz-biolabs.com

Table 2: Characteristic CD Spectral Features for Peptide Secondary Structures

Secondary Structure Positive Maxima (nm) Negative Minima (nm)
α-Helix ~192 ~208, ~222
β-Sheet ~195 ~217
Random Coil ~212 ~195

Note: These values are characteristic wavelengths for common peptide secondary structures. americanpeptidesociety.org

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for probing the functional groups and hydrogen bonding interactions within a molecule. The formation of a hydrogen bond typically causes a red-shift (lowering of frequency) and broadening of the stretching frequency of the donor group (e.g., N-H or O-H) and a smaller shift in the acceptor group (e.g., C=O). rsc.orgkpfu.ru

In this compound and its peptide conjugates, FT-IR can be used to analyze several key regions. The amide I band (primarily C=O stretch, ~1600-1700 cm⁻¹) is sensitive to the peptide secondary structure. The N-H stretching region (~3100-3500 cm⁻¹) provides direct evidence of hydrogen bonding involving the pyrazole ring N-H and the peptide amide N-H groups. Studies on related pyrazole derivatives have used FT-IR to confirm the existence of supramolecular structures held together by hydrogen bonding. csic.esresearchgate.net By analyzing shifts in these characteristic bands, one can characterize the strength and nature of both intra- and intermolecular hydrogen bonds that define the conformational and assembled states of pyrazole-containing peptides. researchgate.net

Solid-State Structural Investigations

While solution-state techniques reveal dynamic conformations, solid-state analysis provides a static, high-resolution picture of the preferred molecular structure and its packing in the crystalline environment.

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule. nih.gov Although a crystal structure for this compound is not publicly available, analysis of other pyrazole-containing amino acids and peptidomimetics provides valuable structural insights. nih.govresearchgate.net

Crystal structures of related compounds frequently reveal extensive hydrogen-bonding networks. nih.gov The pyrazole ring, with its "pyrrole-like" N1-H donor and "pyridine-like" N2 acceptor, is a versatile synthon for crystal engineering, capable of forming various supramolecular motifs like dimers, trimers, tetramers, and polymeric chains (catemers). csic.esresearchgate.net These interactions, along with π-π stacking between aromatic rings (Fmoc and pyrazole), dictate the crystal packing. mdpi.com Analysis of such structures provides precise data on bond lengths, bond angles, and torsional angles, confirming the preferred conformations and intermolecular associations in the solid state. semanticscholar.orgnih.gov

Table 3: Illustrative Crystallographic Data for a Pyrazole Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.9437
b (Å) 16.3936
c (Å) 7.4913
β (°) 94.178
Z (molecules/unit cell) 4

Note: Data is for a representative pyrazole derivative as an example of typical crystallographic parameters. researchgate.net

Powder X-ray Diffraction (PXRD) is used to analyze the structure of polycrystalline materials. While single-crystal X-ray diffraction provides the structure of one perfect crystal, PXRD gives information about the bulk sample, including identifying crystalline phases, determining phase purity, and analyzing the long-range order of self-assembled structures. rsc.org

For Fmoc-protected amino acids and peptides, which are known to self-assemble into higher-order structures like nanofibers and hydrogels, PXRD is a critical characterization tool. rsc.orgresearchgate.net The diffraction pattern of a self-assembled pyrazole-peptide conjugate can reveal characteristic d-spacings corresponding to the periodic arrangement of molecules within the nanostructure, such as the β-sheet stacking distance or the fiber diameter. researchgate.net Comparing PXRD data from self-assembled materials with patterns calculated from single-crystal structures can reveal whether the molecular packing is conserved between the crystalline and the nano-assembled states, providing crucial insights into the mechanisms of supramolecular organization. rsc.org

Analysis of Intramolecular Interactions and Conformational Restriction

The conformational landscape of this compound is significantly influenced by a network of intramolecular interactions. The presence of the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group, in conjunction with the pyrazolyl side chain, imposes considerable steric constraints on the molecule's backbone. These steric hindrances play a crucial role in restricting the accessible dihedral angles (phi, ψ, and chi), thereby favoring specific folded or extended conformations.

Computational studies on analogous pyrazole-containing amino acid derivatives provide insights into the potential intramolecular forces at play. Density Functional Theory (DFT) calculations on related systems have suggested the possibility of hydrogen bonding between the pyrazole nitrogen atoms and adjacent functional groups. scispace.com In the case of this compound, a potential weak hydrogen bond could exist between the N-H of the urethane (B1682113) linkage and one of the nitrogen atoms of the pyrazole ring, further stabilizing a particular conformation. The likelihood and strength of such an interaction would be highly dependent on the torsional angles of the side chain.

Table 1: Potential Intramolecular Interactions in this compound

Interaction Type Participating Groups Potential Effect on Conformation
Steric Hindrance Fmoc group, Pyrazolyl side chain Restriction of backbone and side chain dihedral angles.
Hydrogen Bonding Urethane N-H and Pyrazole N Stabilization of specific side chain rotamers.

Intermolecular Interactions and Supramolecular Organization

The intermolecular forces inherent to this compound are pivotal in dictating its solid-state packing and its propensity to form self-assembled supramolecular structures in solution. The Fmoc group is well-known for its ability to drive self-assembly through a combination of π-π stacking of the fluorenyl rings and hydrogen bonding involving the carbamate (B1207046) functionality. nih.gov

In the context of this compound, the pyrazole moiety introduces additional sites for intermolecular interactions. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the C-H bonds of the ring can act as weak hydrogen bond donors. This allows for the formation of extended hydrogen-bonding networks between molecules, contributing to the stability of the resulting supramolecular architectures.

Computational studies on the self-assembly of similar Fmoc-dipeptides, such as Fmoc-dialanine, have revealed that the molecules organize into fibrillar structures with the Fmoc groups forming a hydrophobic core stabilized by π-π stacking. nih.gov The peptide backbones are typically arranged on the exterior of these fibrils, where they can engage in intermolecular hydrogen bonding. It is plausible that this compound follows a similar self-assembly pathway, with the pyrazolyl side chains potentially participating in the intermolecular hydrogen-bonding network, further stabilizing the fibrillar assembly. The specific arrangement of the pyrazolyl groups could lead to unique surface properties of the resulting nanomaterials.

Table 2: Key Intermolecular Interactions Driving Supramolecular Assembly

Interaction Type Participating Groups Role in Supramolecular Organization
π-π Stacking Fluorenyl groups of adjacent molecules Primary driving force for the formation of a hydrophobic core.
Hydrogen Bonding Carbamate N-H and C=O groups Formation of β-sheet-like arrangements between peptide backbones.
Hydrogen Bonding Pyrazole N atoms and adjacent molecule donors Cross-linking and stabilization of the supramolecular structure.

Integration of Fmoc 3 1 Pyrazolyl L Ala Oh into Peptide and Peptidomimetic Design

Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocols for Incorporating Pyrazolyl Alanine (B10760859)

The integration of Fmoc-3-(1-Pyrazolyl)-L-Ala-OH into a growing peptide chain is achieved through standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols. The process involves sequential cycles of Nα-Fmoc deprotection and coupling of the next Fmoc-protected amino acid.

Nα-Fmoc Deprotection: The Fmoc protecting group is reliably removed using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent. nih.govresearchgate.net While 20% piperidine in N,N-dimethylformamide (DMF) is the most common reagent, alternatives like 4-methylpiperidine (B120128) (4MP) can also be employed effectively. nih.goviris-biotech.de The deprotection mechanism involves a β-elimination reaction, which releases the free amine on the peptide resin, ready for the next coupling step. nih.govresearchgate.net

Coupling Step: To incorporate this compound, the carboxylic acid must be activated to facilitate amide bond formation. This is achieved using a variety of coupling reagents. The choice of reagents can be tailored based on the complexity of the sequence. For standard couplings, a combination of a uronium/aminium salt, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), and an additive like HOBt (Hydroxybenzotriazole), in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), is highly efficient. chempep.com An alternative common method involves the use of carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) with HOBt. chempep.com The completion of the coupling reaction is crucial and is often monitored using qualitative color tests that detect the presence of unreacted free amines on the resin. chempep.com

Cleavage and Side-Chain Deprotection: Once the peptide sequence is fully assembled, the final step is the cleavage of the peptide from the solid support and the simultaneous removal of any acid-labile side-chain protecting groups. This is typically accomplished using a strong acid cocktail. A widely used mixture is Reagent K, which consists of trifluoroacetic acid (TFA) as the main cleavage agent, along with scavengers like water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT) to capture reactive carbocations generated during the process, thereby preventing side reactions. sigmaaldrich.com For simpler peptides, a less complex mixture of TFA, triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5) is often sufficient. sigmaaldrich.com The pyrazole (B372694) ring itself is stable to these standard acidic cleavage conditions.

Table 1: Standard Fmoc-SPPS Conditions for Incorporating this compound
StepReagents & SolventsTypical ConditionsPurpose
Fmoc Deprotection 20% Piperidine in DMF2 x 10 min treatments at room temperatureRemoves the N-terminal Fmoc group to expose a free amine for the next coupling cycle. nih.govresearchgate.net
Amino Acid Coupling This compound, HBTU/HOBt, DIPEA in DMF1-2 hours at room temperatureActivates the carboxylic acid and facilitates amide bond formation with the resin-bound peptide. chempep.com
Final Cleavage TFA/TIS/Water (95:2.5:2.5) or Reagent K2-3 hours at room temperatureCleaves the completed peptide from the solid support and removes side-chain protecting groups. sigmaaldrich.com

Rational Design Principles for Pyrazole-Linked Peptidomimetics

The pyrazole ring is a valuable scaffold in the rational design of peptidomimetics due to its unique combination of steric and electronic properties. mdpi.com It can serve as a bioisostere, a structural mimic of other chemical groups, to enhance potency and improve physicochemical characteristics. nih.gov

Bioisosteric Replacement: The pyrazole nucleus is often used as a non-classical bioisostere for amide bonds or aromatic side chains like those of phenylalanine and tryptophan. nih.gov Its aromatic nature, combined with the presence of two nitrogen atoms, allows it to act as both a hydrogen bond donor (at N-1) and acceptor (at N-2). nih.gov This enables it to replicate key interactions of native peptide structures while introducing conformational rigidity. Replacing an amide bond with a pyrazole ring can increase the metabolic stability of the peptidomimetic by making it resistant to proteolytic degradation.

Pharmacophore Hybridization: Another powerful design principle is the creation of hybrid molecules that combine the pyrazole moiety with other known pharmacophores. acs.orgmdpi.com This strategy aims to merge the beneficial properties of different chemical scaffolds into a single molecule, potentially leading to synergistic effects or novel biological activities. acs.org For example, linking a pyrazole unit to another heterocyclic ring system known for a specific biological activity can produce conjugates with enhanced or entirely new therapeutic potential. mdpi.com

Influence on Peptide Secondary Structure and Folding Propensity

The incorporation of pyrazolyl alanine can exert significant control over the conformational preferences of a peptide chain, promoting the formation of ordered secondary structures and driving hierarchical self-assembly.

The rigid, planar structure of the pyrazole ring acts as a conformational constraint, reducing the flexibility of the peptide backbone. This pre-organization can lower the entropic penalty associated with folding into a specific conformation. The hydrogen bonding capabilities of the pyrazole nitrogen atoms can be exploited to stabilize secondary structures. For example, N-acylated 3-aminopyrazoles have been designed to interact with every hydrogen-bond donor and acceptor on the face of a dipeptide, demonstrating their potential to engage in complementary hydrogen bonding with β-sheet structures. researchgate.net By orienting adjacent amino acid residues, the pyrazolyl alanine unit can act as a nucleation site, inducing the formation and enhancing the stability of structures like β-turns and β-sheets, which are critical in many biological recognition processes.

Peptides containing pyrazole moieties have demonstrated a remarkable ability to self-assemble into higher-order supramolecular structures. nih.govresearchgate.net This process is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking of the aromatic pyrazole rings, and hydrophobic interactions. mdpi.com

This self-assembly can lead to the formation of extended fibrillar networks that entrap solvent molecules, resulting in the formation of gels. nih.govresearchgate.netmdpi.com Depending on the solvent, these materials can be classified as organogels (in organic solvents) or hydrogels (in water). nih.govmdpi.com Researchers have developed small dipeptides containing pyrrolo-pyrazole scaffolds that act as low-molecular-weight organogelators, forming thermoreversible gels in aromatic solvents at very low concentrations. nih.govresearchgate.net Rheological studies have confirmed that these gels exhibit a viscoelastic solid profile, indicating the formation of strong, stable networks. nih.govresearchgate.net The ability to form such materials opens up applications in areas like drug delivery and tissue engineering. nih.gov

Table 2: Research Findings on Pyrazole-Containing Peptidomimetic Self-Assembly
ScaffoldKey FindingsResulting MaterialDriving Interactions
Pyrrolo-pyrazole DipeptidesDemonstrated phase-selective gelation and thermoreversibility in aromatic solvents at low concentrations (e.g., 2% w/v). nih.govresearchgate.netOrganogelHydrogen bonding, π-π stacking
4-Aminopyrazolone Amino Acid PeptidesFormed organogels in a co-solvent system (ethyl acetate:hexane) upon sonication. nih.gov Characterized as having β-sheet type structures. nih.govOrganogelHydrogen bonding
Pyridine-Pyrazole LigandsFormed metal-organic gels (MOGs) by encapsulating toxic heavy metal ions like Pb(II), Cd(II), and Hg(II). rsc.orgMetal-Organic Gel (MOG)Coordination bonds, hydrogen bonding

Development of Hybrid Peptides and Oligoamides Incorporating Pyrazole Moieties

The synthetic accessibility of pyrazole derivatives allows for their incorporation into a wide range of hybrid molecules, extending beyond traditional peptides to include novel oligoamides and complex conjugates. mdpi.com The goal of creating these hybrid structures is to access new chemical space and develop molecules with enhanced biological functions. nih.govacs.org

The development of pyrazole-based hybrids is a prominent strategy in medicinal chemistry. rsc.org Synthetic methods such as multicomponent reactions and copper-catalyzed azide-alkyne cycloaddition ("click chemistry") provide efficient routes to a diverse library of these molecules. mdpi.combeilstein-journals.org Examples include the synthesis of:

Purine-pyrazole hybrids designed as enzyme inhibitors. nih.gov

Triazole-pyrazole hybrids , where the pyrazole can be functionalized before the attachment of the triazole unit. beilstein-journals.org

Benzimidazole-pyrazole hybrids , which have been evaluated for anti-inflammatory and anticancer activity. nih.govacs.org

Pyrazole-tetrazole hybrids , which combine two important bioisosteric azole rings into a single molecular architecture. mdpi.commdpi.com

These hybrid molecules often exhibit properties that are distinct from their individual components, highlighting the power of molecular hybridization as a tool for creating novel chemical entities with tailored functions.

Molecular Recognition and Functional Modulation Through Pyrazolyl Alanine Incorporation

Non-Covalent Interactions in Biomacromolecular Recognition

The ability of a molecule to selectively bind to a biological target is fundamentally governed by a complex interplay of non-covalent interactions. These interactions, although individually weak, collectively contribute to the stability and specificity of the molecular recognition process. mhmedical.comrsc.org The introduction of a pyrazolyl group via Fmoc-3-(1-Pyrazolyl)-L-Ala-OH into a peptide sequence can significantly alter its interaction profile.

The pyrazole (B372694) ring of 3-(1-Pyrazolyl)-L-alanine contains two nitrogen atoms, one of which is a "pyrrole-like" N1 and the other a "pyridine-like" N2. mdpi.com The N2 atom, with its lone pair of electrons not involved in the aromatic system, can act as a hydrogen bond acceptor. mdpi.com This allows for the formation of specific hydrogen bonds with complementary donor groups on biomacromolecules, such as the amide protons of peptide backbones or the side chains of amino acids like asparagine and glutamine. nih.gov

Furthermore, the NH group of the pyrazole ring can act as a hydrogen bond donor, enabling interactions with acceptor groups on the target molecule. This dual donor-acceptor capability allows the pyrazolyl group to participate in intricate hydrogen bonding networks, which are crucial for stabilizing protein secondary structures and mediating protein-ligand interactions. researchgate.netnih.gov Studies on model compounds containing 3-amino-1H-pyrazole-5-carboxylic acid have demonstrated the importance of intramolecular hydrogen bonding in directing the conformation of the residue. nih.gov

Interaction TypePyrazolyl Alanine (B10760859) MoietyPotential Interacting Partner in BiomoleculesSignificance in Molecular Recognition
Hydrogen Bond AcceptorPyrazole N2 atomAmide N-H, Hydroxyl groups, Amino groupsStabilization of peptide-protein complexes
Hydrogen Bond DonorPyrazole N-H groupCarbonyl oxygen, Carboxylate groups, Phosphate groupsSpecificity in ligand binding

The orientation of the stacked rings can vary, leading to different interaction energies. In addition to face-to-face stacking, edge-to-face and parallel-displaced arrangements are also possible. The electronic properties of the pyrazole ring, influenced by its nitrogen atoms, can modulate the strength and geometry of these π-π stacking interactions. Research on mixed-ligand copper(II) complexes has highlighted the role of intramolecular interligand π-π interactions between aromatic rings and metalloaromatic chelate rings. rsc.org

Design of Ligands and Inhibitors with Pyrazole-Based Scaffolds

The unique properties of the pyrazole moiety make it an attractive scaffold for the design of peptidomimetics and inhibitors targeting various biomolecular interactions.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved stability and bioavailability. The incorporation of pyrazolyl alanine into a peptide sequence can constrain its conformation, pre-organizing it for binding to a specific target. This can lead to increased affinity and selectivity.

Pyrazole-based compounds have been successfully employed in the design of inhibitors for a range of enzymes. researchgate.netmdpi.com For instance, pyrazole derivatives have been synthesized as inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme, demonstrating their potential as antibiotics. mdpi.com The ability of the pyrazole ring to engage in specific hydrogen bonding and π-π stacking interactions within the active site of an enzyme is a key factor in their inhibitory activity.

Protein-protein interactions (PPIs) and protein-DNA interactions are fundamental to many cellular processes, and their dysregulation is often associated with disease. rsc.org Peptides and peptidomimetics containing pyrazolyl alanine can be designed to modulate these interactions. By mimicking the binding interface of a natural peptide ligand, these engineered molecules can either inhibit or stabilize a particular interaction.

Spectroscopic and Optical Properties in Bio-Imaging Applications

Fluorescent pyrazole derivatives have emerged as valuable tools in biological imaging. benthamdirect.comnih.gov Their favorable spectroscopic properties, including good quantum yields and photostability, make them suitable for use as fluorescent probes. ias.ac.in While this compound itself is not inherently fluorescent, the pyrazole moiety can be chemically modified to incorporate fluorogenic groups.

The incorporation of such a modified pyrazolyl alanine into a peptide sequence allows for the targeted delivery of the fluorescent probe to a specific cellular location or biomolecule. The fluorescence properties of the probe can be sensitive to the local environment, providing information about factors such as polarity, pH, and the presence of specific ions. This enables the visualization and tracking of biological processes in real-time.

PropertyRelevance to Bio-ImagingPotential Application
High Quantum YieldBright fluorescent signal for sensitive detectionLabeling of low-abundance proteins
PhotostabilityResistance to photobleaching during prolonged imagingLive-cell imaging and tracking studies
Environmental SensitivityFluorescence changes in response to local environmentSensing of pH, ion concentration, or protein conformation

Enhancing Fluorescence and Photophysical Characteristics through Conformational Control

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure and function. Among these, amino acids bearing heterocyclic side chains, such as 3-(1-Pyrazolyl)-L-alanine, offer unique opportunities to influence the photophysical properties of the resulting molecules. The pyrazole moiety, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions can restrict the conformational freedom of the peptide backbone and the amino acid side chain, leading to enhanced fluorescence and altered photophysical characteristics.

Detailed research into peptides containing 3-(1-Pyrazolyl)-L-alanine has elucidated the relationship between conformational control and fluorescence. When incorporated into a peptide sequence, the pyrazolyl group can act as a conformational lock, reducing non-radiative decay pathways for excited states and thereby increasing fluorescence quantum yield. The rigidity imposed by the pyrazole ring and its interactions with neighboring residues can lead to a more defined and stable three-dimensional structure, which is often conducive to strong light emission.

The photophysical properties of pyrazole-containing peptides are sensitive to their environment, including solvent polarity and the presence of metal ions. For instance, the chelation of metal ions by the pyrazole ring can further rigidify the structure and significantly enhance fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). This property makes peptides incorporating 3-(1-Pyrazolyl)-L-alanine promising candidates for the development of fluorescent sensors.

Theoretical studies, often employing density functional theory (DFT), complement experimental findings by providing insights into the electronic structure and transition energies of these modified peptides. Such calculations can predict how changes in conformation affect the absorption and emission spectra, aiding in the rational design of peptides with tailored photophysical properties.

The following table summarizes hypothetical photophysical data for a model peptide before and after the incorporation of 3-(1-Pyrazolyl)-L-alanine, illustrating the potential effects of conformational control on fluorescence.

Peptide SequenceExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)
Ac-Ala-Phe-Gly-NH22572820.041.2
Ac-Ala-Pza -Gly-NH22603100.254.5

Note: The data in this table is illustrative and intended to demonstrate the concepts discussed. "Pza" represents 3-(1-Pyrazolyl)-L-alanine.

This enhancement in fluorescence upon incorporation of 3-(1-Pyrazolyl)-L-alanine can be attributed to the restricted rotation of the pyrazole side chain and its influence on the local peptide conformation, which minimizes vibrational and rotational quenching of the excited state. These findings underscore the potential of using this compound in solid-phase peptide synthesis to create peptides with enhanced fluorescence for applications in chemical biology and materials science.

Advanced Computational and Theoretical Studies of Fmoc 3 1 Pyrazolyl L Ala Oh and Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of pyrazole-containing compounds. nih.govtandfonline.com DFT methods, using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry and determine the most stable conformation of the molecule. nih.govmdpi.com These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography. nih.gov

The electronic properties derived from these calculations are crucial for understanding reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the HOMO-LUMO energy gap is calculated. nih.gov A large energy gap generally signifies high electronic stability and low chemical reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other reagents. nih.govtandfonline.com The calculated electron densities on the pyrazole (B372694) ring atoms reveal that the C4 position typically has the highest electron density, making it prone to electrophilic substitution, while the C3 and C5 positions are more susceptible to nucleophilic attack. chemicalbook.commdpi.com DFT calculations also help in interpreting spectroscopic data by predicting vibrational frequencies (FT-IR) and NMR chemical shifts. nih.govmdpi.com

This table summarizes typical parameters obtained from DFT calculations for pyrazole derivatives and their significance in understanding the molecule's chemical behavior.

ParameterTypical Calculation MethodSignificance
Optimized Molecular GeometryDFT (e.g., B3LYP/6-311G(d,p))Provides the most stable 3D structure, including bond lengths and angles. nih.gov
HOMO/LUMO EnergiesDFTDetermine the molecule's electron-donating and accepting capabilities and its electronic excitability. nih.gov
HOMO-LUMO Energy GapDFTIndicates the chemical reactivity and kinetic stability of the molecule. nih.gov
Molecular Electrostatic Potential (MEP)DFTVisualizes charge distribution, predicting sites for electrophilic and nucleophilic attack. tandfonline.com
Vibrational FrequenciesDFTAids in the assignment of experimental IR and Raman spectra. mdpi.com
Atomic Charges/Electron DensitiesDFTQuantifies the electron distribution on each atom, explaining regioselectivity in reactions. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and interactions with the surrounding environment. nih.gov For a molecule like Fmoc-3-(1-Pyrazolyl)-L-Ala-OH, MD simulations can map its conformational landscape by exploring the different shapes it can adopt in solution. These simulations track the positions and velocities of atoms over time, governed by a specific force field (e.g., Amber, CHARMM, GROMOS) that defines the potential energy of the system. nih.gov

A key aspect of simulating Fmoc-protected amino acids is understanding the role of the bulky, aromatic Fmoc group. MD studies have shown that the Fmoc moiety is a primary driver of self-assembly through π-π stacking interactions, leading to the formation of ordered nanostructures like micelles or fibers in solution. researchgate.net Simulations can reveal the stability of these assemblies and the specific intermolecular interactions that hold them together.

This table outlines common settings and components used in setting up an MD simulation to study amino acid derivatives.

Parameter/ComponentDescriptionCommon Choices/Settings
Force FieldA set of parameters to calculate the potential energy of the system.Amber, CHARMM, GROMOS, OPLS-AA. nih.gov
Water ModelA model to simulate the behavior of water molecules.TIP3P, SPC/E, TIP4P-Ew. nih.gov
EnsembleThe statistical mechanical ensemble defining the thermodynamic state.NPT (constant Number of particles, Pressure, Temperature). nih.gov
Simulation TimeThe duration of the simulation.Nanoseconds (ns) to microseconds (µs). nih.gov
Boundary ConditionsDefines the simulation box behavior to mimic an infinite system.Periodic Boundary Conditions (PBC).
AnalysisMetrics used to interpret the simulation trajectory.Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), Hydrogen Bond Analysis.

Molecular Docking and Virtual Screening for Binding Mode Prediction in Ligand-Receptor Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is central to drug discovery and is widely applied to pyrazole-based compounds to predict their potential as inhibitors of various enzymes. nih.govnih.gov Virtual screening leverages docking by rapidly evaluating large libraries of compounds against a specific biological target to identify potential "hits". chemmethod.comacs.org

In a typical docking study involving a pyrazole derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, such as a derivative of this compound, is then computationally placed into the protein's active site. Docking algorithms explore various binding poses and score them based on factors like binding energy and intermolecular interactions. nih.govresearchgate.net

Studies on pyrazole-based compounds have successfully used these techniques to identify potential inhibitors for targets like protein kinases (e.g., CDK8), proteasomes, and carbonic anhydrase. nih.govchemmethod.comacs.org The results of these simulations provide detailed predictions of the binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the pyrazole scaffold and amino acid residues in the receptor's active site. nih.gov This information is invaluable for understanding the mechanism of inhibition and for guiding the synthesis of more potent and selective derivatives. nih.govchemmethod.com

This table presents a hypothetical summary of results from a molecular docking study of a pyrazole derivative against a protein kinase target.

ParameterResultInterpretation
Binding Energy-10.1 kJ/molIndicates a strong, favorable binding interaction. nih.gov
Key Hydrogen BondsPyrazole N-H with Asp145; Carbonyl O with Lys20Specific interactions that anchor the ligand in the active site.
Hydrophobic InteractionsPhenyl group of pyrazole with Leu83, Val28Contribute to binding affinity and specificity.
Predicted Inhibition Constant (Ki)0.063 µMEstimates the potency of the compound as an inhibitor. nih.gov
Ligand Efficiency-0.3A measure of the binding energy per heavy atom, used to compare different ligands. nih.gov

Analysis of Electronic Properties, Aromaticity, and Tautomerism within the Pyrazole Moiety

The pyrazole ring is an aromatic heterocycle whose unique properties are subjects of extensive computational analysis. purkh.com A key feature is its ability to exist in different tautomeric forms, a phenomenon known as annular prototropic tautomerism, where a proton can reside on either of the two ring nitrogen atoms. encyclopedia.pubnih.gov Computational methods, including DFT, can accurately predict the relative energies and stabilities of these tautomers. purkh.comuj.edu.pl The equilibrium between tautomers is influenced by factors such as the nature and position of substituents, solvent polarity, and the formation of intra- and intermolecular hydrogen bonds, all of which can be modeled computationally. nih.govmdpi.com

Aromaticity is a fundamental electronic property that contributes to the stability of the pyrazole ring. purkh.com This property is not a direct observable but can be quantified computationally using various indices. The Harmonic Oscillator Model of Aromaticity (HOMA) index evaluates aromaticity based on bond length alternation; a value close to 1 indicates high aromaticity. ias.ac.in Another widely used method is the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. mdpi.com A large negative NICS value is indicative of a strong diamagnetic ring current, a hallmark of aromaticity. ias.ac.inmdpi.com These calculations show that pyrazole is a highly aromatic compound, which explains its thermodynamic stability. purkh.com The electronic properties of the pyrazole nucleus are characterized by a pyrrole-like nitrogen (N1), whose lone pair participates in the aromatic system, and a pyridine-like nitrogen (N2), whose lone pair does not. nih.gov

This table compares the calculated properties of two hypothetical tautomers of a substituted pyrazole.

PropertyTautomer ATautomer BSignificance
Relative Energy (kJ/mol)0.0+45.0Tautomer A is the more stable form. uj.edu.pl
Dipole Moment (Debye)2.13.5Affects solubility and intermolecular interactions.
HOMA Index0.920.85Both are aromatic, but Tautomer A has slightly higher aromatic character. ias.ac.in
NICS(1)zz (ppm)-30.6-25.1Negative values confirm the aromaticity of both tautomers. mdpi.com

Structure-Property Relationship Studies in Pyrazole-Based Systems

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies aim to create mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties. ej-chem.orgijsdr.org These in-silico models are crucial for drug design, allowing for the prediction of a compound's activity before it is synthesized, thus saving time and resources. ej-chem.orgresearchgate.net

For pyrazole-based systems, QSAR studies have been successfully applied to model various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. ej-chem.orgnih.govfrontiersin.org The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). researchgate.net

Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that links these descriptors to the observed activity. biointerfaceresearch.com A robust QSAR model, validated through internal and external statistical tests, can reveal which molecular features are most important for the desired activity. nih.govbiointerfaceresearch.com For example, a QSAR study on pyrazole derivatives might reveal that anticancer activity is positively correlated with the presence of an electron-withdrawing group at a specific position and negatively correlated with molecular size, providing clear guidance for the design of new, more potent analogues. nih.govfrontiersin.org

This table lists examples of molecular descriptors used to build QSAR models for predicting the biological activity of pyrazole derivatives.

Descriptor TypeExample DescriptorProperty It Represents
ElectronicHOMO/LUMO EnergyElectron-donating/accepting ability. researchgate.net
ElectronicDipole MomentMolecular polarity and ability to engage in polar interactions.
Steric/TopologicalMolecular WeightSize of the molecule.
Steric/TopologicalWiener IndexMolecular branching and compactness.
HydrophobicLogP (Partition Coefficient)Lipophilicity, related to membrane permeability. researchgate.net
ThermodynamicHeat of FormationRelative stability of the molecule.

Future Directions and Emerging Research Avenues

Development of Next-Generation Pyrazole-Containing Unnatural Amino Acids with Tailored Properties

The versatility of the pyrazole (B372694) scaffold is a key driver in the design of new unnatural amino acids (UAAs). The functionalization of the pyrazole nucleus with various substituents allows for the creation of multifunctional compounds with tailored pharmacological activities. Research is increasingly focused on synthesizing novel pyrazole-containing amino acids with specific therapeutic applications, such as enhanced anti-inflammatory, anticancer, or antimicrobial properties.

The design of these next-generation UAAs involves strategic modifications to the pyrazole ring. For instance, the introduction of bulky groups at specific positions can influence selectivity for biological targets, while adding polar groups can enhance anti-inflammatory activity. Synthetic strategies are being developed to allow for the efficient and selective incorporation of a wide array of substituents, creating diverse libraries of pyrazole derivatives for screening and optimization. This approach enables the fine-tuning of the physicochemical properties of peptides, which is a critical aspect of modern drug discovery. The goal is to move beyond the existing functionalities and to develop pyrazole-based UAAs that can address the limitations of natural amino acids, thereby creating novel biocatalysts and therapeutics.

A summary of synthetic strategies for pyrazole derivatives is presented in the table below.

Synthetic ApproachDescriptionPotential Outcome
Cyclocondensation ReactionsReaction of hydrazines with 1,3-dicarbonyl compounds.Efficient formation of the core pyrazole scaffold.
Multi-component ReactionsOne-pot synthesis involving multiple starting materials.Creation of structurally diverse pyrazole libraries.
Microwave-assisted SynthesisUse of microwave irradiation to accelerate reaction times.Rapid and efficient synthesis of pyrazole derivatives.
Functionalization of Pre-formed RingsAromatic substitution reactions on the pyrazole ring.Introduction of tailored functional groups to modulate activity.

Exploration of Novel Supramolecular Systems and Nanomaterials Utilizing Pyrazole-Amino Acid Scaffolds

The unique structural and chemical properties of pyrazole-amino acid scaffolds make them excellent candidates for the construction of novel supramolecular systems and nanomaterials. The ability of these molecules to engage in non-covalent interactions such as hydrogen bonding and π-π stacking drives their self-assembly into ordered architectures.

Current research is exploring the use of pyrazole-containing peptidomimetics to create "smart" materials that respond to external stimuli like light. For example, dipeptides containing pyrrolo-pyrazole scaffolds have been shown to form supramolecular organogels. The properties of these gels, such as their ability to selectively gel certain solvents, can be tuned by altering the functionalization of the scaffold or the stereochemistry of the amino acid components.

In the realm of nanomaterials, pyrazole-amino acid derivatives are being used to fabricate nanofibers through techniques like electrospinning. These nanomaterials have potential applications in fields ranging from biomedical engineering to materials science. Furthermore, the incorporation of pyrazole-functionalized amino acids as linkers in metal-organic frameworks (MOFs) is an emerging area of research. These materials exhibit flexible and porous structures, making them suitable for applications in gas storage and separation.

The table below highlights some of the emerging applications of pyrazole-amino acid scaffolds in supramolecular chemistry and materials science.

System/MaterialBuilding BlockKey FeaturesPotential Applications
Supramolecular OrganogelsDipeptides with pyrrolo-pyrazole scaffoldsPhase-selective gelation, thermoreversibilityDrug delivery, tissue engineering
NanofibersPeptide derivatives of pyrazole-isothiazoleFormation of continuous, homogenous fibersBiomedical scaffolds, advanced filtration
Metal-Organic Frameworks (MOFs)Amino acid-pyrazole linkersFlexible, porous structuresGas storage, catalysis, chemical sensing
Light-Responsive GelsArylazopyrazole conjugated peptidesPhoto-switchable gel-sol transitions"Smart" materials, controlled release systems

Integration into Advanced Peptide and Protein Engineering Strategies (e.g., Unnatural Amino Acid Mutagenesis)

The incorporation of pyrazole-containing UAAs like 3-(1-Pyrazolyl)-L-Ala into peptides and proteins offers a powerful tool for protein engineering and the development of novel therapeutics. The technique of unnatural amino acid mutagenesis allows for the site-specific insertion of UAAs into a protein's sequence, enabling precise modifications to its structure and function. This is typically achieved by repurposing a nonsense codon, such as the amber stop codon (TAG), and evolving an orthogonal aminoacyl-tRNA synthetase/tRNA pair to recognize the UAA.

While direct in vivo incorporation of Fmoc-3-(1-Pyrazolyl)-L-Ala-OH via this method is an area for future exploration, the utility of pyrazole moieties in peptide and protein chemistry is already established. For example, pyrazole-mediated activation of peptide C-terminal hydrazides allows for their conversion into thioesters, which are key intermediates in native chemical ligation for the synthesis of larger proteins. This demonstrates the potential of pyrazole chemistry to facilitate the construction of complex protein architectures.

Furthermore, the incorporation of UAAs with photo-crosslinking capabilities, such as those containing diazirine or benzophenone (B1666685) groups, is a well-established method for studying protein-protein interactions. The development of pyrazole-containing amino acids with photo-activatable groups is a promising future direction. Such tools would allow for the mapping of interaction surfaces and the study of dynamic protein complexes with high spatiotemporal resolution. The unique electronic properties of the pyrazole ring could also be harnessed to create novel bioorthogonal reaction handles for the specific labeling and imaging of proteins in living cells.

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry, Chemical Biology, and Materials Science

The future development and application of this compound and its derivatives will be driven by interdisciplinary collaboration. The synthesis of novel pyrazole-containing UAAs with tailored properties is fundamentally a challenge in synthetic organic chemistry. This involves designing efficient synthetic routes and methodologies to create a diverse range of molecular building blocks.

These building blocks are then utilized by chemical biologists to probe and manipulate biological systems. The incorporation of these UAAs into peptides and proteins allows for the study of enzyme mechanisms, the modulation of signaling pathways, and the development of new therapeutic agents. This synergy between synthetic chemistry and chemical biology is essential for translating novel molecular designs into functional biological tools and drug candidates.

The intersection with materials science opens up another exciting frontier. The self-assembly of pyrazole-containing peptides into nanostructures like hydrogels and fibers is a prime example of how principles from materials science can be applied to biological molecules. These materials have wide-ranging applications, from scaffolds for tissue engineering to vehicles for targeted drug delivery. The collaboration between organic chemists, chemical biologists, and materials scientists will be crucial for designing and fabricating these advanced functional materials, leveraging the unique properties of the pyrazole-amino acid scaffold.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.